

The Aminopiperidinone Scaffold: A Privileged Core in Modern Drug Discovery

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Compound of Interest

Compound Name: (S)-3-aminopiperidin-2-one hydrochloride

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The aminopiperidinone scaffold has emerged as a "privileged structure" in medicinal chemistry, demonstrating remarkable versatility and biological significance across a wide array of therapeutic areas. Its inherent structural features, including a combination of rigidity and conformational flexibility, hydrogen bond donors and acceptors, and tunable physicochemical properties, make it an ideal framework for the design of potent and selective modulators of various biological targets. This technical guide provides a comprehensive overview of the biological importance of the aminopiperidinone core, detailing its application in the development of novel therapeutics, presenting quantitative biological data, outlining key experimental protocols, and visualizing the associated signaling pathways.

Therapeutic Applications of the Aminopiperidinone Scaffold

The aminopiperidinone motif is a key pharmacophoric element in a multitude of clinically relevant and investigational drugs. Its ability to interact with diverse protein targets has led to its successful application in antiviral, analgesic, anticancer, and metabolic disease therapies.

CCR5 Antagonists for HIV-1 Infection

The C-C chemokine receptor type 5 (CCR5) is a critical co-receptor for the entry of the most common strains of HIV-1 into host T-cells. Aminopiperidinone-based compounds have been

successfully developed as CCR5 antagonists, effectively blocking this crucial step in the viral lifecycle. A notable example is Maraviroc (UK-427,857), an approved anti-HIV drug.

Quantitative Data: CCR5 Antagonists

Compound	Structure	CCR5 Binding IC50 (nM)	Anti-HIV-1 Activity (IC90, nM)	Reference
Maraviroc (UK-427,857)	4,4-difluoro-N-((1S)-3-(3-isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl)-1-phenylpropyl)cyclhexanecarboxamide	3.3 (MIP-1 α binding)	2.0 (geometric mean against 43 primary isolates)	[1][2]
Sch-350634	1-[(2,4-dimethyl-3-pyridinyl)carbonyl]-4-methyl-4-[3(S)-methyl-4-[1(S)-[4-(trifluoromethyl)phenyl]ethyl]-1-piperazinyl]-piperidine N1-oxide	Potent inhibitor (specific IC50 not provided in abstract)	Potent inhibitor of HIV-1 entry and replication in PBMCs	[3][4]
Compound 18	(structure not fully disclosed)	0.2 (in CCR5 fusion assay)	2.2 (in PBMC assay)	[5]
Compound 10h	(structure not fully disclosed)	11	-	[6]

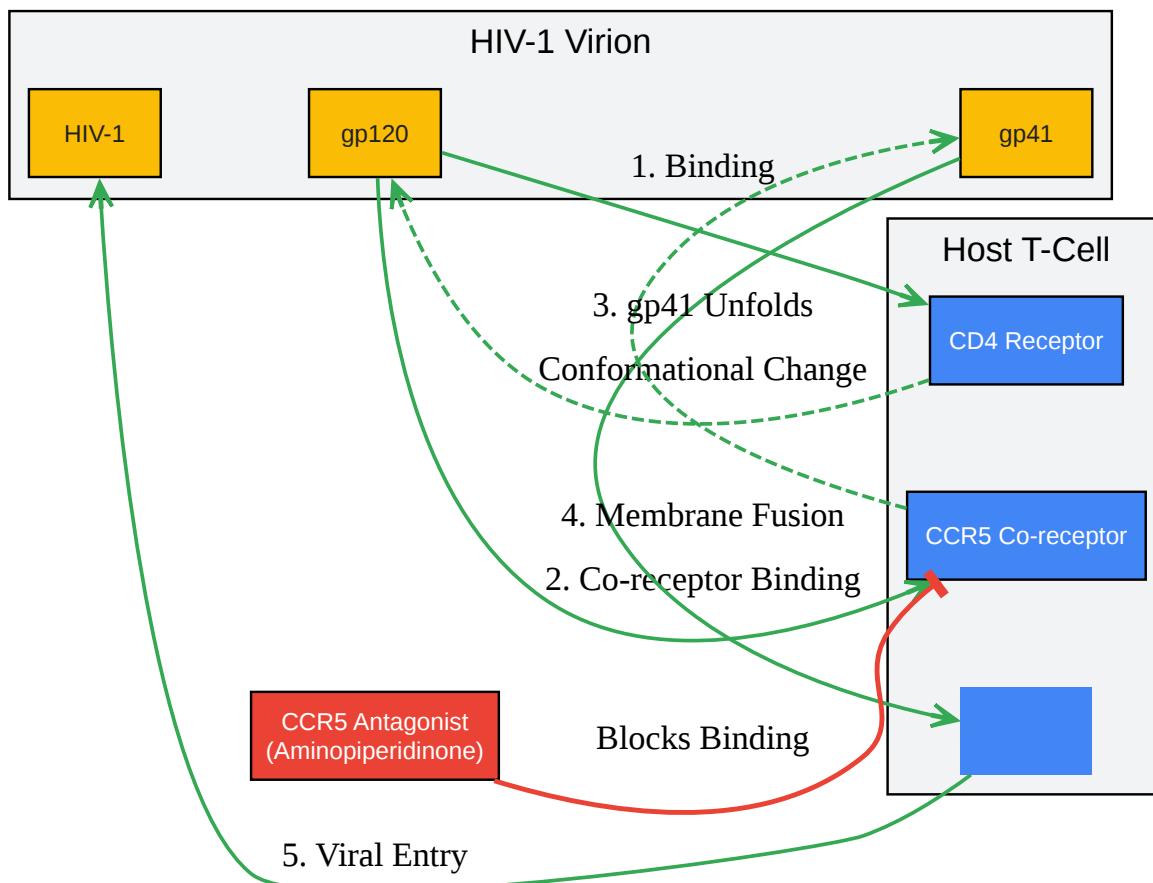
Experimental Protocol: CCR5 Binding Assay (Radioligand Displacement)

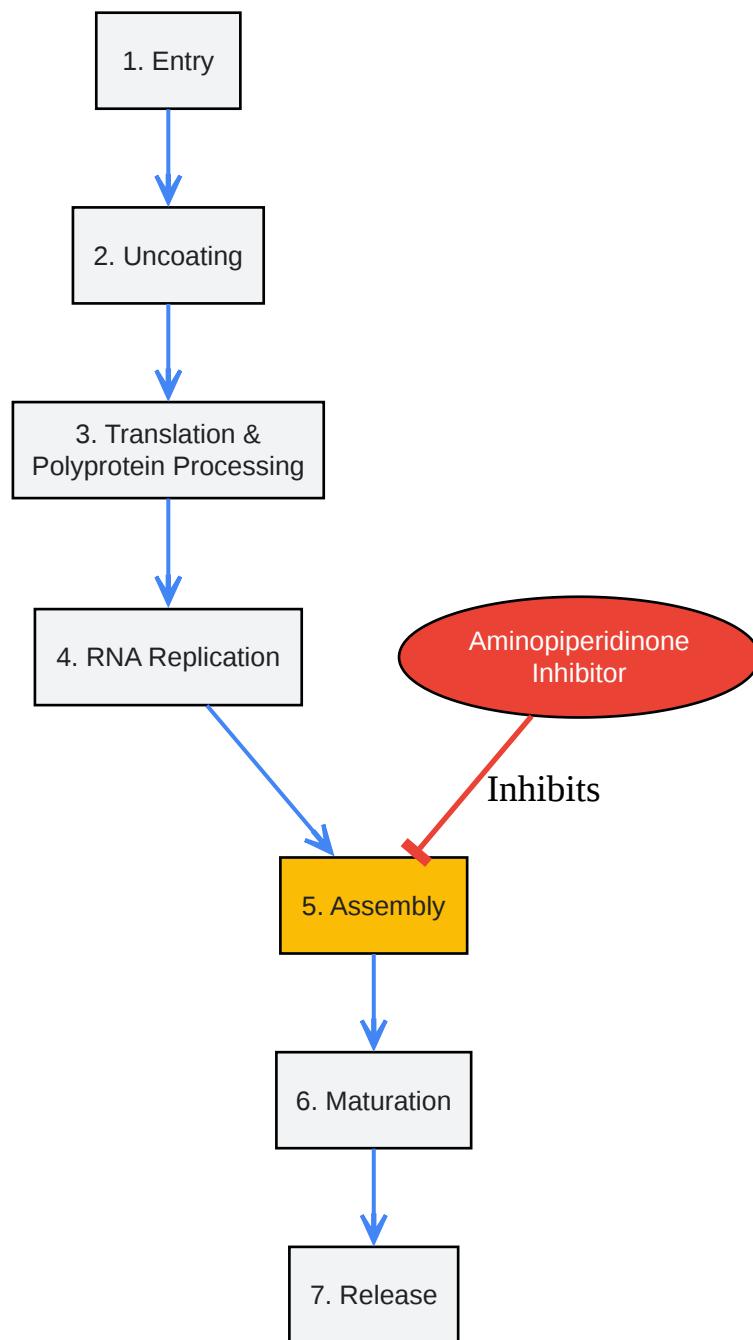
A common method to determine the binding affinity of compounds to the CCR5 receptor is through a competitive radioligand binding assay.

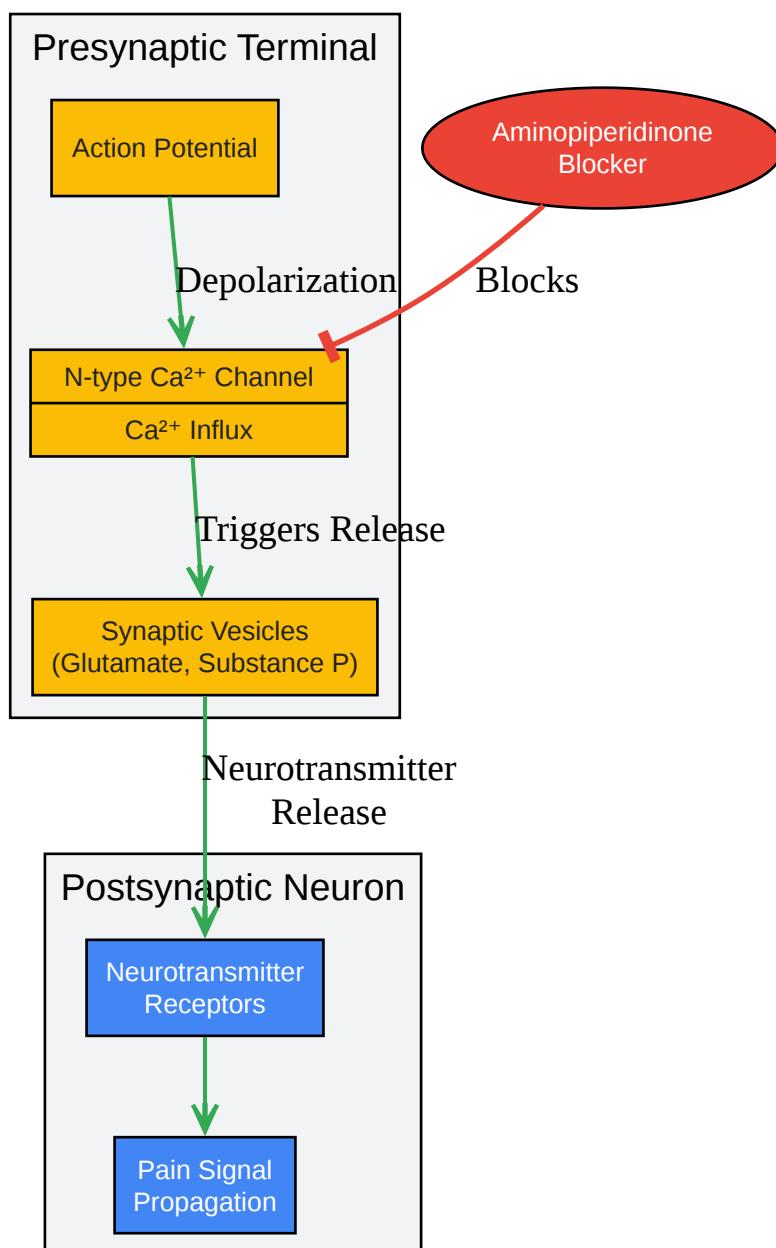
- Cell Line: CHO (Chinese Hamster Ovary) cells stably expressing human CCR5.
- Radioligand: [¹²⁵I]-MIP-1 α (Macrophage Inflammatory Protein-1 alpha).
- Procedure:
 - Cell membranes from CCR5-expressing CHO cells are prepared.
 - Membranes are incubated with a fixed concentration of [¹²⁵I]-MIP-1 α and varying concentrations of the test compound (e.g., aminopiperidinone derivative).
 - The incubation is carried out in a suitable binding buffer (e.g., 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4) for a defined period (e.g., 60 minutes at 25°C).
 - The reaction is terminated by rapid filtration through a glass fiber filter (e.g., GF/C) to separate bound from free radioligand.
 - The filters are washed with ice-cold wash buffer to remove non-specifically bound radioligand.
 - The amount of radioactivity retained on the filters is quantified using a gamma counter.
 - The IC₅₀ value, the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, is calculated by non-linear regression analysis.

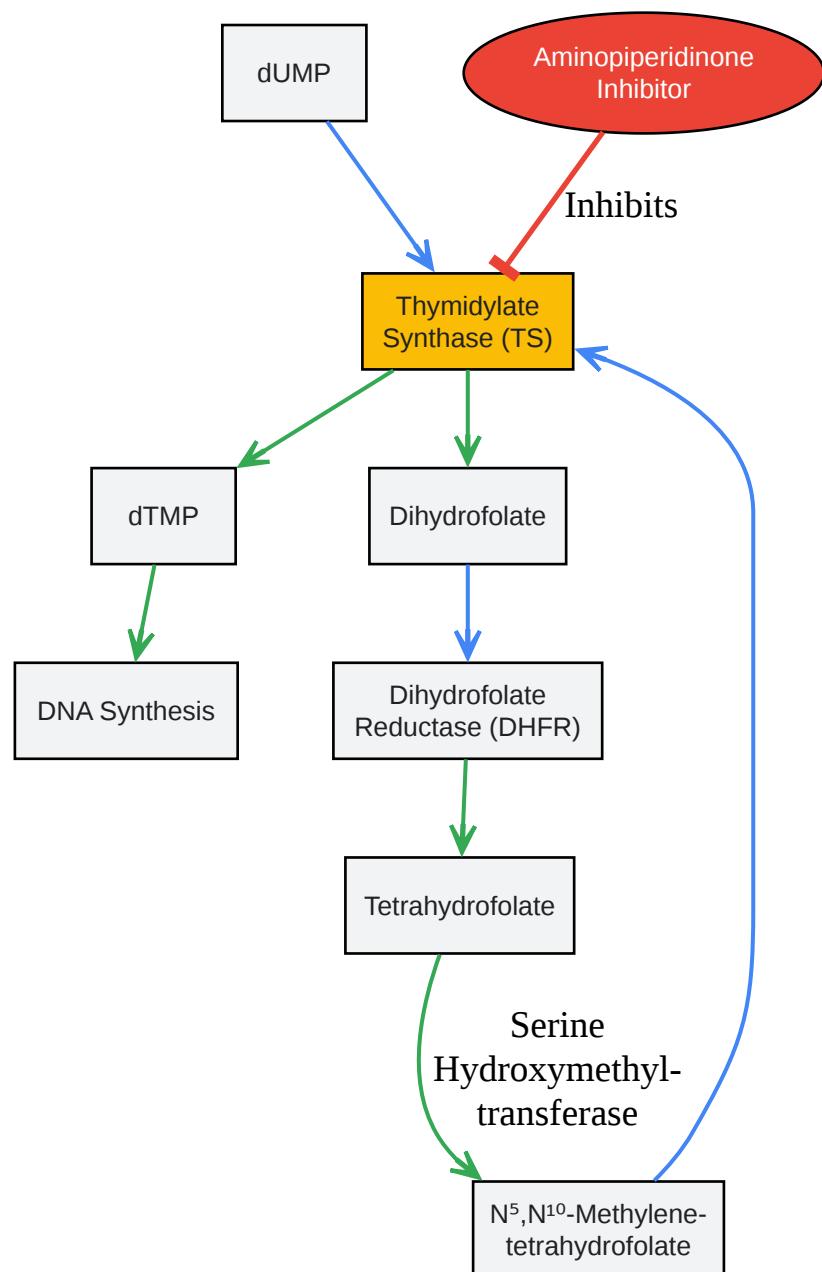
Signaling Pathway: HIV-1 Entry and Inhibition by CCR5 Antagonists

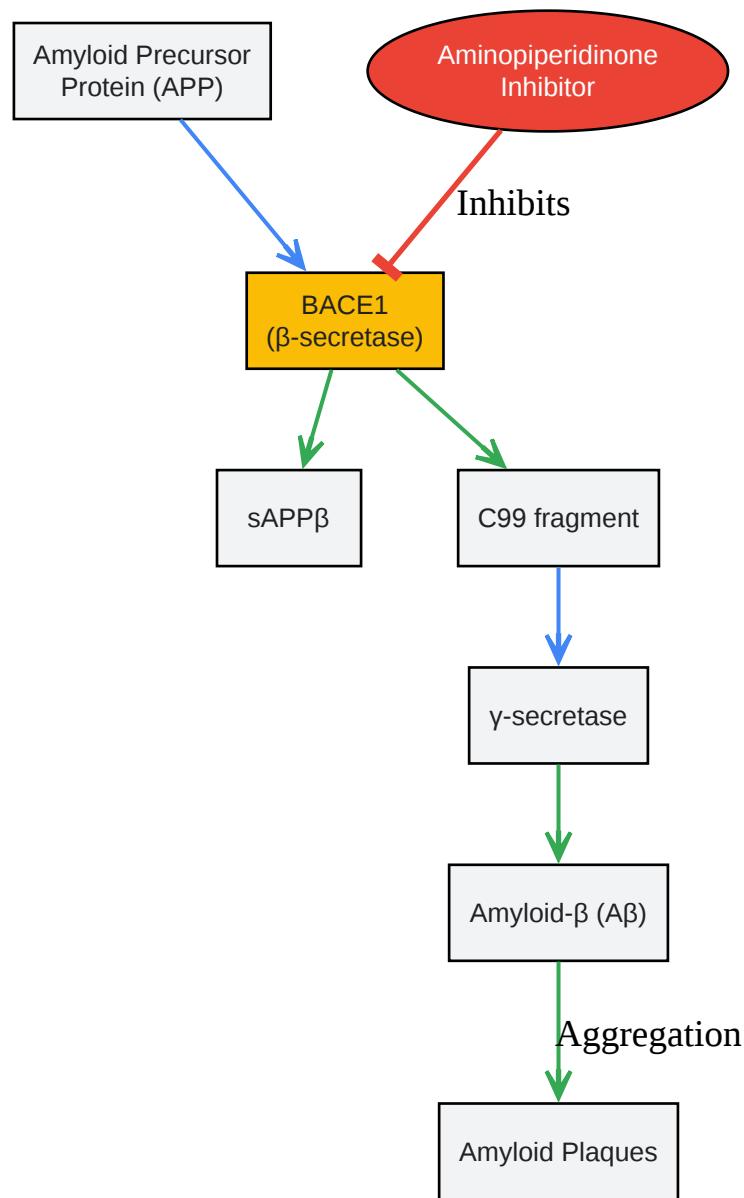
The following diagram illustrates the entry mechanism of HIV-1 into a host T-cell and the point of intervention for CCR5 antagonists.

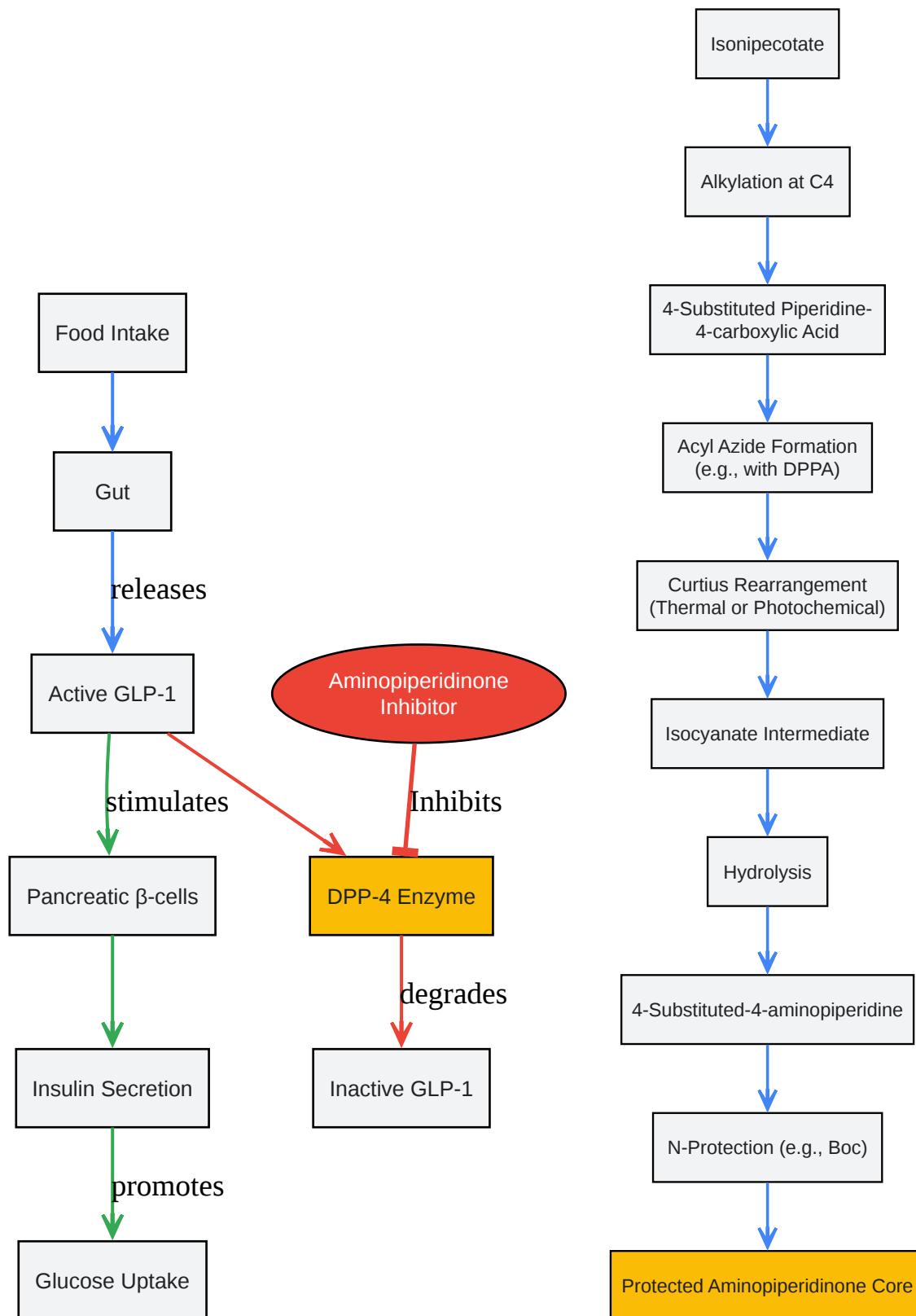












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